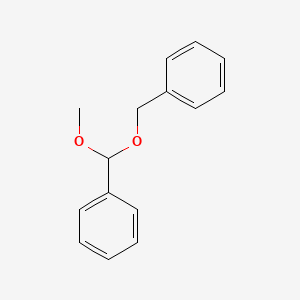

Benzaldehyde Benzyl Methyl Acetal

Description

Benzaldehyde Benzyl Methyl Acetal (BBMA), also referred to as benzaldehyde benzylmethyl acetal, is an organic compound formed through the acetalization of benzaldehyde with benzyl alcohol and methanol. Its molecular formula is C₁₅H₁₆O₂ (molecular weight: 228.29 g/mol) . Structurally, it consists of a benzaldehyde core where the aldehyde group is protected by a benzyl and a methyl group via acetal linkages.

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

[methoxy(phenyl)methoxy]methylbenzene |

InChI |

InChI=1S/C15H16O2/c1-16-15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |

InChI Key |

MZBKZYYUFWUURS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde Benzyl Methyl Acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol. This reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where benzaldehyde and methanol are fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the acetal from the by-products and unreacted starting materials .

Types of Reactions:

Reduction: The compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), Palladium chloride (PdCl₂)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Methyl lithium (MeLi), Boron trifluoride etherate (BF₃·OEt₂)

Major Products Formed:

Oxidation: Benzoic acid, Methyl benzoate

Reduction: Benzyl alcohol

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzaldehyde Benzyl Methyl Acetal has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for aldehydes in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the preparation of pharmaceutical intermediates.

Industry: Applied in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde Benzyl Methyl Acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, allowing for the controlled release of the aldehyde group . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required.

Comparison with Similar Compounds

Benzaldehyde Glyceryl Acetal

- Structure : Contains a glycerol backbone, making it more hydrophilic than BBMA .

- Applications : Widely used in food and e-liquids for its fruity, cherry, and bitter almond profile. Higher water solubility enhances its use in aqueous formulations .

- Synthesis : Produced via condensation of benzaldehyde with glycerol, often catalyzed by acids .

Benzaldehyde Dimethyl Acetal

- Structure : Smaller methyl substituents increase volatility compared to BBMA .

- Applications : Preferred in perfumery for its sharp, floral aroma. Lower molecular weight contributes to faster evaporation in fragrances .

- Stability : Less prone to oxidative degradation than BBMA due to simpler alkyl groups .

Biological Activity

Benzaldehyde Benzyl Methyl Acetal (BBMA) is a compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. It is characterized by its clear, colorless liquid form and pleasant aroma, often described as sweet and floral, reminiscent of almonds. This compound has garnered attention in various fields, particularly in pharmaceuticals and the food industry, due to its notable biological activities.

BBMA can be synthesized through several methods, including the acetalization of benzaldehyde with methyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Antimicrobial Properties

Research indicates that BBMA exhibits significant antimicrobial activity, making it a candidate for use in developing new antibiotics or preservatives. Studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, one study highlighted its effectiveness against Saccharomyces cerevisiae, a common yeast used in fermentation processes .

Pharmaceutical Applications

BBMA's stability and biological activity make it valuable in drug formulation. It is being explored for potential therapeutic applications due to its interaction with biological systems. Its efficacy against specific bacterial strains suggests that it could serve as a basis for developing novel antimicrobial agents .

Comparative Analysis with Related Compounds

To understand BBMA's unique properties, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Benzaldehyde Dimethyl Acetal | C9H12O2 | 152.19 g/mol | Simpler structure; primarily used as a reagent |

| Ethylene Glycol Dimethyl Acetal | C6H14O4 | 146.18 g/mol | More polar; used in polymer chemistry |

| Propylene Glycol Dimethyl Acetal | C6H14O4 | 146.18 g/mol | Similar to ethylene glycol; used in food applications |

| Benzaldehyde Benzyl Ethyl Acetal | C16H18O2 | 242.32 g/mol | Contains ethyl group; different solubility properties |

BBMA is distinct due to its specific combination of aromatic groups, contributing to its unique sensory properties and biological activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by DeGreef and Sumere (1966) found that BBMA limited the growth of Saccharomyces cerevisiae at concentrations as low as 1 mg/l, demonstrating its potential as an antimicrobial agent .

- Toxicological Assessment : Toxicological evaluations indicate that BBMA does not exhibit significant genotoxicity or skin sensitization potential, making it suitable for cosmetic applications .

- Pharmacological Potential : Further research into BBMA's interactions at the molecular level could provide insights into its mechanism of action, potentially leading to new therapeutic uses in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for BBMA, and how do reaction parameters influence yield and purity?

BBMA can be synthesized via acetalization of benzaldehyde with benzyl and methyl alcohols. A TiO₂ catalyst (e.g., P25 TiO₂, 20 nm particle size) achieves high selectivity (>90%) and yield (92%) at room temperature . Key variables include:

- Catalyst type : Metal oxides or acidic resins enhance acetalization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMA) improve reaction kinetics compared to non-polar solvents .

- Reaction time : Completion within 2–4 hours under optimized conditions . Purity can be monitored via GC-MS or NMR to detect residual aldehydes or alcohols.

Q. Which analytical techniques are most reliable for characterizing BBMA and its intermediates?

- NMR spectroscopy : Distinguishes acetal protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- GC-MS : Quantifies BBMA purity and detects degradation byproducts (e.g., benzaldehyde) .

- Phase-change data : Boiling point (469 K) and enthalpy of vaporization (ΔvapH) from NIST databases aid in purification .

Q. How can researchers assess BBMA’s stability under different storage conditions?

BBMA is sensitive to aerobic oxidation, forming benzaldehyde and dibenzyl acetal as degradation products . Stability protocols include:

- Accelerated aging studies : Expose BBMA to 40°C/75% RH for 1–3 months.

- HPLC analysis : Track degradation kinetics using C18 columns and UV detection (λ = 254 nm) .

- Inert atmosphere storage : Argon or nitrogen prevents oxidative degradation .

Advanced Research Questions

Q. How can reaction selectivity between acetalization, hydrogenation, and oxidation pathways be controlled?

Selectivity depends on catalytic and photochemical conditions:

- Acetalization : TiO₂ or Brønsted acids favor BBMA formation .

- Hydrogenation : Pd/C or Ru catalysts under H₂ yield hydrobenzoin or 1,2-diols instead .

- Oxidation : Ruthenium clusters in DMA selectively oxidize benzyl alcohol to benzaldehyde without acetal byproducts . Advanced tuning requires in situ FTIR or Raman spectroscopy to monitor intermediates.

Q. What mechanisms explain contradictory reports on BBMA formation in benzyl alcohol degradation?

Conflicting data arise from reaction conditions:

- Aerobic conditions : Benzyl alcohol oxidizes to benzaldehyde, which reacts with residual benzyl alcohol to form BBMA .

- Catalytic systems : Ru-based catalysts suppress acetal formation by favoring direct oxidation to benzoic acid . Computational modeling (DFT) can map energy barriers for competing pathways .

Q. How do computational models predict BBMA’s solubility and reactivity in complex matrices?

- Solubility parameters : Use the General Solubility Equation (GSE) with Hansen solubility parameters (δD, δP, δH) .

- Reactivity predictions : Molecular dynamics simulations assess BBMA’s interaction with excipients (e.g., PEG) in drug formulations .

- QSPR models : Relate BBMA’s logP (2.8) to membrane permeability in biomedical applications .

Q. What advanced purification strategies resolve BBMA from structurally similar acetals?

- Chromatography : Preparative HPLC with chiral columns separates enantiomers (e.g., glyceryl vs. methyl acetals) .

- Crystallization : Solvent polarity (e.g., ethanol/water mixtures) optimizes crystal lattice formation .

- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation .

Q. How does BBMA interact with pharmaceutical formulations, and what are the implications for drug stability?

BBMA can act as:

- Intermediate : In synthesizing anticonvulsants or anti-inflammatory agents via nucleophilic substitution .

- Degradant : Forms via benzyl alcohol oxidation in parenteral formulations, requiring strict pH control (pH 5–6) . Compatibility studies with DSC/TGA identify phase transitions or decomposition risks .

Methodological Guidelines

- Synthetic optimization : Prioritize green chemistry principles (e.g., room-temperature reactions, O₂ as oxidant) .

- Degradation analysis : Combine accelerated stability testing with multivariate analysis (e.g., PCA) to identify critical factors .

- Data reconciliation : Use reaction kinetic models to resolve contradictions between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.